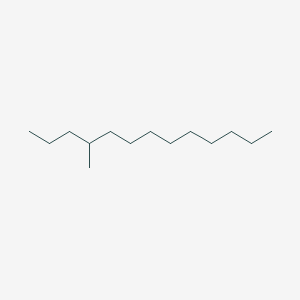

4-Methyltridecane

Vue d'ensemble

Description

4-Methyltridecane is a branched alkane with the molecular formula C₁₄H₃₀ . It consists of a tridecane backbone with a single methyl substituent at the fourth carbon position. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltridecane can be achieved through several methods, including:

Alkylation of Tridecane:

Catalytic Hydrogenation: This method involves the hydrogenation of unsaturated precursors in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyltridecane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of more saturated compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst

Substituting Agents: Halogens such as chlorine (Cl₂) or bromine (Br₂)

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids

Reduction: Formation of more saturated hydrocarbons

Substitution: Formation of halogenated derivatives

Applications De Recherche Scientifique

Industrial Applications

In organic chemistry, 4-methyltridecane serves as a building block for synthesizing more complex molecules. Its branched structure allows for various reactions that can lead to the formation of different functional groups or larger carbon frameworks.

Volatile Organic Compounds (VOCs)

Research indicates that this compound is present in the volatile organic compound profiles of certain ecosystems. Its emission from plants or soil can provide insights into environmental health and the effects of climate change on biogenic emissions .

Biodegradation Studies

Studies on the biodegradation of hydrocarbons have included this compound as a model compound. Understanding how this alkane breaks down in natural environments helps assess the impact of oil spills and other hydrocarbon releases on ecosystems.

Perfume Formulation

In the fragrance industry, this compound is used to enhance floral notes in perfumes. Its distinct scent profile allows it to blend well with various aromatic compounds, making it a valuable ingredient in creating complex fragrances .

Food Flavoring

The compound is also employed as a flavoring agent in food products, contributing to specific taste profiles that enhance consumer appeal.

Case Study: Fuel Performance Analysis

A study conducted on a mixture of Jet-A and S-8 highlighted the role of this compound in optimizing fuel performance metrics such as energy density and emissions profiles . The analysis involved gas chromatography-mass spectrometry (GC-MS) techniques to quantify its presence and evaluate its contribution to overall fuel characteristics.

Case Study: Environmental Impact Assessment

Research focusing on biogenic VOCs identified this compound as a significant contributor to atmospheric chemistry in certain regions. The study utilized advanced analytical methods to measure its concentration in air samples and assess its role in forming secondary pollutants .

Mécanisme D'action

The mechanism of action of 4-Methyltridecane involves its interactions with various molecular targets and pathways. As a hydrophobic compound, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tridecane: A straight-chain alkane with the formula C₁₃H₂₈.

2-Methyltridecane: A branched alkane with a methyl group at the second carbon position.

3-Methyltridecane: A branched alkane with a methyl group at the third carbon position

Uniqueness of 4-Methyltridecane

This compound is unique due to its specific branching at the fourth carbon position, which imparts distinct physical and chemical properties. This unique structure influences its reactivity, solubility, and interactions with other molecules, making it valuable in various applications .

Activité Biologique

4-Methyltridecane is a branched-chain alkane that has garnered attention in various fields, including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a saturated hydrocarbon with the molecular formula . Its structure includes a methyl group attached to the third carbon of a tridecane backbone, which influences its chemical properties and biological interactions.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a natural preservative or therapeutic agent. The minimum inhibitory concentration (MIC) values for several pathogens were recorded, demonstrating its potential utility in clinical settings.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens.

The mechanism by which this compound exerts its antimicrobial effects appears to be linked to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability, ultimately resulting in cell lysis. Further studies using molecular docking simulations have suggested that this compound may interact with specific proteins involved in cell wall synthesis and integrity.

Case Studies

Several case studies have explored the biological activity of this compound in different contexts:

- Pharmacological Applications : A study investigated the use of this compound as a potential lead compound for developing new antibiotics. The research focused on synthesizing derivatives with enhanced potency and reduced toxicity.

- Environmental Impact : Another case study examined the role of this compound as a volatile organic compound (VOC) in indoor environments. It was found that this compound can contribute to air quality issues but also has potential applications in bioremediation due to its degradability by certain microbial strains.

- Toxicological Assessments : Toxicological evaluations have shown that while this compound is generally considered safe at low concentrations, higher doses may lead to adverse effects, necessitating further investigation into its safety profile.

Research Findings

Recent research has provided insights into the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of pathogenic bacteria and fungi, supporting its potential as an antimicrobial agent.

- In Vivo Studies : Animal studies have indicated that administration of this compound can lead to reduced infection rates when used alongside traditional antibiotics, suggesting a synergistic effect.

- Molecular Studies : Advanced molecular studies utilizing techniques such as NMR and mass spectrometry have elucidated the structural characteristics of this compound, aiding in understanding its interactions at the molecular level.

Propriétés

IUPAC Name |

4-methyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJCXVZYVVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058630 | |

| Record name | 4-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26730-12-1 | |

| Record name | 4-Methyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26730-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.